Hydroquinone, 2-(di-2'-chloroethylamino)-5-methoxy-

Description

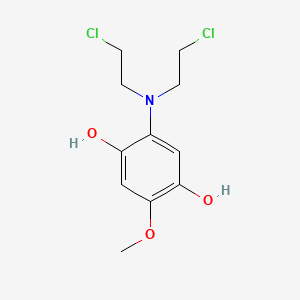

Hydroquinone, 2-(di-2'-chloroethylamino)-5-methoxy-, is a hydroquinone derivative featuring a di-2'-chloroethylamino substituent at position 2 and a methoxy group at position 4. Hydroquinones are benzene-1,4-diols, widely studied for their redox properties and applications in pharmaceuticals, polymers, and industrial chemistry.

Properties

CAS No. |

63884-42-4 |

|---|---|

Molecular Formula |

C11H15Cl2NO3 |

Molecular Weight |

280.14 g/mol |

IUPAC Name |

2-[bis(2-chloroethyl)amino]-5-methoxybenzene-1,4-diol |

InChI |

InChI=1S/C11H15Cl2NO3/c1-17-11-7-9(15)8(6-10(11)16)14(4-2-12)5-3-13/h6-7,15-16H,2-5H2,1H3 |

InChI Key |

JTUARZHCHIJJGF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)O)N(CCCl)CCCl)O |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation: Hydroquinone and Methoxy Functionalization

Hydroquinone (1,4-dihydroxybenzene) is commercially available or synthesized industrially via two main routes:

- Cumene Process Analogue: Dialkylation of benzene with propene to form 1,4-diisopropylbenzene, followed by air oxidation to a bis(hydroperoxide) intermediate, which rearranges under acid catalysis to yield hydroquinone and acetone.

- Phenol Hydroxylation: Catalytic hydroxylation of phenol with hydrogen peroxide produces a mixture of hydroquinone and catechol, with catalyst choice influencing product ratios.

Methoxy substitution at the 5-position can be introduced via methylation of hydroquinone derivatives using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions, or by selective electrophilic aromatic substitution if starting from appropriately substituted precursors. The regioselectivity is influenced by the directing effects of hydroxyl groups.

Introduction of the Bis(2-chloroethyl)amino Group

The key functionalization step involves the nucleophilic substitution of an amino group bearing two 2-chloroethyl substituents onto the hydroquinone ring. This can be achieved by:

- Reacting 2-amino-5-methoxyhydroquinone or its derivatives with 2-chloroethyl chloride or related chloroalkylating agents under controlled conditions to form the bis(2-chloroethyl)amino substituent.

- The reaction typically proceeds via nucleophilic attack of the amino nitrogen on the chloroethyl electrophile, forming the desired di-substituted amino side chain.

The reaction conditions (solvent, temperature, base presence) are optimized to maximize yield and minimize side reactions such as over-alkylation or polymerization.

Representative Synthetic Procedure

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | Hydroquinone methylation with methyl iodide, base (e.g., K2CO3) in acetone | Formation of 5-methoxyhydroquinone intermediate |

| 2 | Amination of intermediate with ammonia or primary amine to introduce amino group | 2-amino-5-methoxyhydroquinone |

| 3 | Alkylation with 2-chloroethyl chloride under reflux in aprotic solvent (e.g., DMF) | Formation of 2-[bis(2-chloroethyl)amino]-5-methoxybenzene-1,4-diol |

| 4 | Purification by recrystallization or chromatography | Pure target compound |

This sequence is consistent with nucleophilic substitution mechanisms and electrophilic aromatic substitution for methoxy group introduction.

Analytical Characterization

The synthesized compound is characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms substitution pattern and chemical environment of protons and carbons.

- Mass Spectrometry (MS): Confirms molecular weight (280.14 g/mol) and fragmentation pattern consistent with the bis(2-chloroethyl)amino and methoxy groups.

- Infrared (IR) Spectroscopy: Identifies functional groups such as hydroxyl, methoxy, and amino substituents.

- Melting Point Determination: Confirms purity and identity.

Research Findings and Applications

Research indicates that compounds with bis(2-chloroethyl)amino groups attached to aromatic systems exhibit cytotoxic properties, potentially useful in cancer chemotherapy due to alkylating activity on DNA. The methoxy and hydroquinone moieties contribute to redox activity, enhancing biological interactions.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Hydroquinone, 2-(di-2’-chloroethylamino)-5-methoxy- undergoes various chemical reactions, including:

Oxidation: The hydroquinone core can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form hydroquinone derivatives with different substitution patterns.

Substitution: The chloroethylamino group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloroethylamino group under mild conditions.

Major Products

The major products formed from these reactions include quinone derivatives, reduced hydroquinone derivatives, and various substituted hydroquinone compounds.

Scientific Research Applications

Hydroquinone, 2-(di-2’-chloroethylamino)-5-methoxy- has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor and its effects on cellular processes.

Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with DNA synthesis and repair mechanisms.

Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Hydroquinone, 2-(di-2’-chloroethylamino)-5-methoxy- involves its interaction with cellular components, particularly DNA. The chloroethylamino group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound also targets specific enzymes involved in DNA repair, further enhancing its anticancer effects.

Comparison with Similar Compounds

Structural and Functional Group Differences

Key analogs (see Table 1):

Irisquinone (2-[(Z)Heptadec-10'-enyl]-6-methoxybenzo-1,4-quinone): A benzoquinone derivative with a methoxy group and a long alkenyl chain.

Toluhydroquinone (Methylhydroquinone): Features a methyl group instead of the chloroethylamino substituent. This simpler derivative is used in photography and antioxidants, highlighting how substituent complexity influences application .

2-Chloro-5-(phenylmethoxy)-pyrimidine: A pyrimidine-based compound with chloro and benzyloxy groups.

Table 1. Structural Comparison

Physicochemical Properties

- Redox Behavior: The target compound’s hydroquinone core enables reversible oxidation to quinone, similar to Irisquinone.

- Solubility and Stability: The methoxy group enhances solubility in organic solvents, while the chloroethylamino substituent may confer polar character, differing from Irisquinone’s hydrophobic alkenyl chain .

Biological Activity

Hydroquinone, 2-(di-2'-chloroethylamino)-5-methoxy- is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound features a hydroquinone moiety with two chloroethylamino groups and a methoxy substituent. Its structure can be represented as follows:

This structure is crucial as it influences the compound's interaction with biological targets.

Anticancer Activity

- Cytotoxicity : Studies have shown that hydroquinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds related to hydroquinone have demonstrated enhanced cytotoxicity against colon cancer (HT-29) and melanoma (SK-Mel5) cells, with IC50 values indicating effective doses for inhibiting cell proliferation .

- DNA Intercalation : Similar to anthracycline drugs, hydroquinone can intercalate into DNA, disrupting replication processes. This mechanism is believed to involve the inhibition of topoisomerase II, an enzyme critical for DNA unwinding during replication .

- Reactive Oxygen Species (ROS) Production : The compound may induce oxidative stress in cancer cells by increasing ROS levels, leading to apoptosis in susceptible cell lines .

Other Biological Activities

- Antibacterial Properties : Hydroquinone derivatives have shown antibacterial activity against strains such as Staphylococcus aureus and Serratia marcescens, with minimum inhibitory concentrations (MICs) indicating effective antibacterial properties .

- Antioxidant Activity : The compound has been noted for its ability to scavenge free radicals, thereby contributing to its potential as an antioxidant agent in various biological systems .

Study on Cytotoxic Effects

A significant study evaluated the cytotoxic effects of hydroquinone derivatives on various tumor cell lines. The results indicated that certain derivatives had IC50 values in the micromolar range, suggesting potent anticancer activity:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | HT-29 (Colon) | 4.5 | DNA intercalation |

| 2 | SK-Mel5 (Melanoma) | 0.81 | ROS production |

| 3 | P-388 (Lymphoma) | 0.5 | Topoisomerase II inhibition |

This table summarizes the effectiveness of different derivatives in inhibiting cancer cell growth.

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of hydroquinone derivatives. Preliminary data suggest favorable oral bioavailability and significant plasma protein binding, which may enhance therapeutic efficacy .

However, toxicity studies indicate that high doses can lead to adverse effects such as leukopenia and gastrointestinal disturbances in animal models . These findings underscore the need for careful dosing regimens in clinical applications.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for structural characterization of this compound?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) to assess purity, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for functional group identification, and mass spectrometry (MS) to confirm molecular weight. For spectral comparisons, consult databases like NIST Chemistry WebBook for reference spectra of methoxy- and chloro-substituted aromatic compounds . Solvent selection for NMR should account for the compound’s polarity; deuterated dimethyl sulfoxide (DMSO-d₆) is often suitable for polar aromatic derivatives.

Q. How can researchers optimize synthetic yield for this compound?

- Methodological Answer : Optimize reaction conditions by varying temperature (e.g., 60–80°C for chloroethylamino group coupling) and solvent polarity (e.g., dichloromethane or acetonitrile). Monitor reaction progress via thin-layer chromatography (TLC) with UV-active plates. For methoxy group stability, ensure inert atmospheres (N₂/Ar) to prevent oxidation. Refer to analogous synthesis protocols for methoxypyridine derivatives for guidance on protecting group strategies .

Q. What are the critical stability considerations for long-term storage?

- Methodological Answer : Store the compound in amber vials at –20°C under anhydrous conditions to prevent hydrolysis of the chloroethylamino group. Pre-formulation studies should assess solubility in aprotic solvents (e.g., DMSO) and aqueous buffers (pH 4–7). Degradation products can be tracked via accelerated stability testing (40°C/75% relative humidity) over 4–6 weeks .

Advanced Research Questions

Q. How can conflicting bioactivity data in cellular assays be resolved?

- Methodological Answer : Address discrepancies by standardizing assay conditions:

- Use isogenic cell lines to control for genetic variability.

- Validate cytotoxicity thresholds via dose-response curves (e.g., IC₅₀ calculations).

- Cross-reference results with orthogonal assays (e.g., fluorescent DNA damage markers like DAF-2 DA for genotoxicity screening) .

Q. What experimental strategies mitigate interference from metabolite byproducts in pharmacokinetic studies?

- Methodological Answer : Use ultra-high-performance liquid chromatography (UHPLC) coupled with tandem MS (MS/MS) to separate and quantify parent compounds and metabolites. For in vitro metabolite identification, incubate the compound with liver microsomes and employ stable isotope labeling to track metabolic pathways . Adjust mobile phase gradients (e.g., acetonitrile/0.1% formic acid) to resolve polar metabolites .

Q. How can researchers elucidate the compound’s interaction with biological targets (e.g., DNA or enzymes)?

- Methodological Answer :

- DNA Binding : Use fluorescence intercalator displacement assays (e.g., ethidium bromide displacement) or circular dichroism (CD) spectroscopy to study DNA adduct formation.

- Enzyme Inhibition : Perform kinetic assays with varying substrate concentrations and analyze data using Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).

- Computational Modeling : Dock the compound into target protein structures (e.g., using AutoDock Vina) to predict binding affinities and guide mutagenesis studies .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported toxicity profiles?

- Methodological Answer :

- Compare experimental models (e.g., in vitro vs. in vivo) and exposure durations. For example, topical application toxicity data may conflict with oral administration studies due to bioavailability differences .

- Validate findings using human-relevant models, such as 3D organoid cultures, to bridge gaps between animal and human data.

- Reanalyze raw data for confounding variables (e.g., solvent effects in cell viability assays; DMSO concentrations >0.1% can artifactually reduce toxicity) .

Experimental Design Guidelines

Q. What controls are essential for in vitro genotoxicity assays?

- Methodological Answer : Include:

- Positive Control : Ethyl methanesulfonate (EMS) for DNA alkylation.

- Negative Control : Solvent-only treatment (e.g., DMSO).

- Internal Standard : Fluorescein diacetate (FDA) for membrane integrity validation .

- Replicate Design : At least three biological replicates with technical triplicates to account for plate-to-plate variability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.